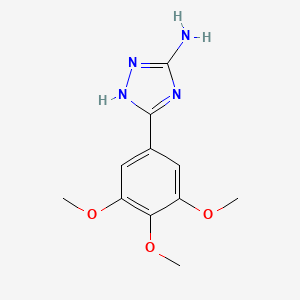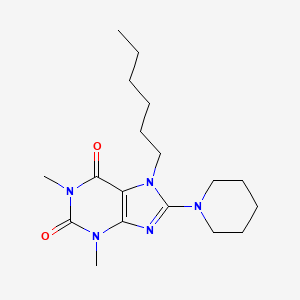
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine, also known as TMA-6, is a novel psychoactive substance that belongs to the class of tryptamines. It is a synthetic compound that was first synthesized in 1998 by David E. Nichols, a renowned American pharmacologist. TMA-6 has been found to have various biochemical and physiological effects, and its mechanism of action is still under investigation.
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, TMP compounds can inhibit tubulin polymerization, which is crucial for cell division . This suggests that 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For example, TMP compounds have demonstrated anti-cancer, anti-fungal, anti-bacterial, and antiviral activities . These diverse activities suggest that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
For example, it may inhibit cell division by interfering with tubulin polymerization, or it may exert anti-fungal and anti-bacterial effects by disrupting essential microbial processes .
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine in lab experiments is its ability to selectively target serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential for abuse. It is a psychoactive substance that can produce hallucinogenic effects, and its use should be strictly controlled in lab experiments.
Future Directions
There are several future directions for research on 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine. One area of interest is its potential therapeutic effects on various neurological and psychiatric disorders. Further studies are needed to investigate the safety and efficacy of this compound in treating these disorders. Another area of interest is the development of selective agonists for specific serotonin receptors, which could have potential therapeutic applications. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and its potential for abuse.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has potential therapeutic effects on various neurological and psychiatric disorders. Its mechanism of action is still under investigation, but it is believed to act as a partial agonist at the 5-HT2A receptor. This compound has various biochemical and physiological effects, including the ability to increase the levels of neurotransmitters and BDNF. Its use in lab experiments has advantages and limitations, and further research is needed to investigate its potential therapeutic applications and long-term effects on the brain.
Synthesis Methods
The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine involves a multistep process that starts with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane and ammonium acetate to form 3,4,5-trimethoxyphenyl-2-nitropropene. The next step involves the reduction of the nitro group to an amine using sodium borohydride. The final step is the cyclization of the amine with triethylamine and triazol-3-one to form this compound.
Scientific Research Applications
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. In one study, this compound was found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects and could be used as a potential treatment for neurodegenerative disorders.
properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-16-7-4-6(10-13-11(12)15-14-10)5-8(17-2)9(7)18-3/h4-5H,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZVFFYCMPUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B2897013.png)
![N-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2897015.png)
![2-[[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoyl]amino]acetic acid](/img/structure/B2897017.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897018.png)



![4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2897027.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2897030.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)
![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)
![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)

